molecular formula C5H9FO2 B12972459 Methyl (S)-3-fluoro-2-methylpropanoate

Methyl (S)-3-fluoro-2-methylpropanoate

Cat. No.: B12972459
M. Wt: 120.12 g/mol
InChI Key: MVSLCGCLCBQSAE-SCSAIBSYSA-N
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Description

Methyl (S)-3-fluoro-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a fluoro group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-fluoro-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-2-methylpropanoic acid.

    Reduction: 3-fluoro-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-fluoro-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (S)-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The fluoro group may enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoropropanoate
  • Methyl 2-methylpropanoate
  • Ethyl (S)-3-fluoro-2-methylpropanoate

Uniqueness

Methyl (S)-3-fluoro-2-methylpropanoate is unique due to the presence of both a fluoro group and a chiral center. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where chirality and fluorine substitution are advantageous.

Properties

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

methyl (2S)-3-fluoro-2-methylpropanoate

InChI

InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

MVSLCGCLCBQSAE-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CF)C(=O)OC

Canonical SMILES

CC(CF)C(=O)OC

Origin of Product

United States

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